Sufotidine
Overview
Description
Sufotidine: is a long-acting competitive histamine H2 receptor antagonist that was under development as an antiulcerant by Glaxo (now GlaxoSmithKline). It was intended to be a follow-up compound to ranitidine (Zantac). This compound was designed to inhibit gastric acid secretion and was found to induce virtually 24-hour gastric anacidity when taken in doses of 600 mg twice daily .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sufotidine involves several steps, starting with the preparation of the core triazole structure. The key steps include:
- Formation of the triazole ring.
- Introduction of the methylsulfonylmethyl group.
- Attachment of the piperidin-1-ylmethylphenoxypropyl side chain.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Sufotidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can undergo oxidation reactions.
Substitution: The triazole ring and the piperidin-1-ylmethylphenoxypropyl side chain can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Chemistry: Sufotidine has been used in research to study the inhibition of gastric acid secretion and the development of new H2 receptor antagonists.
Biology: In biological research, this compound has been used to investigate the role of histamine H2 receptors in various physiological processes.
Medicine: this compound was primarily developed for its potential use in treating peptic ulcers and gastroesophageal reflux disease (GERD). its development was terminated due to the appearance of carcinoid tumors in long-term toxicity testing in rodents .
Industry: While this compound itself is not used industrially, the knowledge gained from its development has contributed to the design of other H2 receptor antagonists .
Mechanism of Action
Sufotidine exerts its effects by competitively inhibiting histamine H2 receptors on the parietal cells of the stomach. This inhibition prevents the activation of proton pumps, thereby reducing gastric acid secretion. The molecular targets involved include the histamine H2 receptors and the associated signaling pathways that regulate acid secretion .
Comparison with Similar Compounds
Ranitidine: Another H2 receptor antagonist used to treat similar conditions.
Famotidine: A more potent H2 receptor antagonist with a similar mechanism of action.
Lavoltidine: A compound similar to sufotidine, where the methyl sulfone group is replaced with a hydroxyl group.
Uniqueness: this compound’s uniqueness lies in its long-acting nature and its ability to induce virtually 24-hour gastric anacidity, closely resembling the antisecretory effect of proton pump inhibitors like omeprazole .
Properties
IUPAC Name |
2-methyl-5-(methylsulfonylmethyl)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3S/c1-24-20(22-19(23-24)16-29(2,26)27)21-10-7-13-28-18-9-6-8-17(14-18)15-25-11-4-3-5-12-25/h6,8-9,14H,3-5,7,10-13,15-16H2,1-2H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKZWRXDALMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CS(=O)(=O)C)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230254 | |
Record name | Sufotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80343-63-1 | |
Record name | Sufotidine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080343631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sufotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUFOTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B0591Y76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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